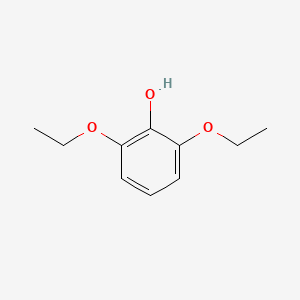

2,6-Diethoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90132-55-1 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2,6-diethoxyphenol |

InChI |

InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

SMSZXONJAYKZCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diethoxyphenol and Analogues

Synthetic Routes to 2,6-Diethoxyphenol Derivatives and Analogues

Preparation of Halogenated Derivatives of this compound (e.g., 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one)

The synthesis of halogenated derivatives of this compound can be approached through several established organic chemistry methodologies. These methods primarily involve either direct halogenation of the aromatic ring or functionalization of the phenol (B47542) with a halogen-containing side chain. Given the electron-rich nature of the this compound ring, electrophilic aromatic substitution is a primary pathway for introducing halogen atoms directly onto the benzene (B151609) ring.

Direct Halogenation: The two ethoxy groups are strong activating, ortho-, para-directing groups. Since the ortho positions are blocked, electrophilic substitution is strongly directed to the para position (C4). Standard halogenating agents can be employed. For instance, bromination can be achieved using N-Bromosuccinimide (NBS), and chlorination can be carried out using N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Iodination can be performed using iodine in the presence of an oxidizing agent or N-Iodosuccinimide (NIS). These reactions typically proceed under mild conditions.

Synthesis of Acyl- and Halogen-Containing Derivatives: The preparation of a specific derivative like 1-chloro-1-(2,6-diethoxyphenyl)propan-2-one (B14046171) involves a multi-step approach, as direct synthesis is not commonly documented. A plausible and efficient method is the Friedel-Crafts acylation of this compound. libretexts.orgsigmaaldrich.cn This reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. savemyexams.com

A proposed synthetic pathway would be:

Friedel-Crafts Acylation: this compound would be reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethoxy groups direct the acylation to the C4 position, yielding 1-(2,6-diethoxy-4-hydroxyphenyl)propan-1-one.

Alpha-Halogenation: The resulting ketone can then undergo α-halogenation. The target compound, 1-chloro-1-(2,6-diethoxyphenyl)propan-2-one, has a different structure than what would be produced by this pathway. A more likely synthetic route to the specified example involves the Friedel-Crafts acylation of 1,3-diethoxybenzene (B1583337) with a suitable chloro-substituted acyl chloride, followed by further functional group manipulations if necessary. For instance, reacting 1,3-diethoxybenzene with 2-chloropropanoyl chloride could yield 1-(2,6-diethoxyphenyl)-2-chloropropan-1-one.

A study on the Friedel-Crafts reaction of the related 2,6-dimethoxyphenol (B48157) with propanoyl chloride at elevated temperatures showed a selective cleavage of one methoxy (B1213986) group followed by acylation at the meta position relative to the hydroxyl group. nih.gov This highlights that reaction conditions are critical and can lead to unexpected rearrangements or dealkylation.

Comparative Synthetic Approaches with Related Alkoxyphenols (e.g., 2,6-Dimethoxyphenol)

The synthesis of this compound shares common principles with the preparation of its widely studied analog, 2,6-dimethoxyphenol (syringol), primarily relying on the etherification of a polyhydroxylated benzene precursor. However, the choice of alkylating agent and specific reaction conditions differ.

Williamson Ether Synthesis: The most fundamental approach for preparing both this compound and 2,6-dimethoxyphenol is the Williamson ether synthesis. libretexts.orgbyjus.com This method involves the reaction of a phenoxide ion with an alkyl halide. youtube.commasterorganicchemistry.com

For 2,6-Dimethoxyphenol: The synthesis typically starts from pyrogallol (B1678534) (1,2,3-trihydroxybenzene). Pyrogallol is reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. chemicalbook.com A high-yield method involves using dimethyl carbonate as the methylating agent in a microreactor with tetrabutylammonium (B224687) bromide (TBAB) as a catalyst, achieving yields up to 91% with 99% purity. google.com

For this compound: A similar strategy is employed, starting with pyrogallol and using an ethylating agent like ethyl iodide or diethyl sulfate. The general mechanism involves the deprotonation of the hydroxyl groups by a base to form the more nucleophilic phenoxide ions, which then attack the electrophilic carbon of the ethylating agent in an SN2 reaction. byjus.comgold-chemistry.org

Alternative Synthetic Routes: Alternative pathways have been developed, particularly for 2,6-dimethoxyphenol, which offer different advantages in terms of starting materials and reaction conditions.

From Halogenated Phenols: 2,6-dimethoxyphenol can be synthesized from 2,6-dibromophenol (B46663) by treatment with sodium methoxide (B1231860) in the presence of a copper catalyst, with reported yields around 60%. prepchem.com This nucleophilic aromatic substitution approach replaces the halogen atoms with methoxy groups. A similar route could theoretically be applied for this compound using sodium ethoxide.

From Lignin (B12514952) Degradation: Both guaiacol (B22219) (2-methoxyphenol) and 2,6-dimethoxyphenol can be obtained from the degradation of bamboo lignin under basic conditions with a metal catalyst. guidechem.com This provides a route from a renewable biomass source.

Demethylation/Dealkylation: 2,6-dimethoxyphenol can be demethylated to produce pyrogallol. google.com Conversely, selective demethylation of 1,2,3-trimethoxybenzene (B147658) can also yield 2,6-dimethoxyphenol. chemicalbook.com

The following tables provide a comparative overview of different synthetic methods for 2,6-dimethoxyphenol.

Table 1: Synthesis of 2,6-Dimethoxyphenol via Etherification of Pyrogallol

| Methylating Agent | Catalyst/Base | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | Methanol | 135°C, 5 MPa, microreactor | 91% | google.com |

| Methyl Iodide | Alkaline aqueous medium | Water | Not specified | Not specified | chemicalbook.com |

Table 2: Alternative Syntheses of 2,6-Dimethoxyphenol

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromophenol | Sodium methoxide, Cuprous iodide | Methanol, Dimethylformamide, Reflux | 60% | prepchem.com |

| Bamboo Lignin | NaOH, Metal catalyst | High pressure, Heat | Not specified | guidechem.com |

The synthesis of this compound generally follows the same principles as its dimethoxy counterpart, with the primary difference being the use of ethylating instead of methylating agents. The choice of synthetic route depends on factors such as starting material availability, cost, desired yield, and scalability.

Reaction Mechanisms and Reactivity of 2,6 Diethoxyphenol

Mechanistic Investigations of Phenol (B47542) Derivatives

The study of phenol derivatives provides a fundamental understanding of the reaction mechanisms applicable to 2,6-diethoxyphenol. Phenols are aromatic compounds with a hydroxyl (-OH) group directly attached to a benzene (B151609) ring, which dictates their chemical behavior. patsnap.com

Phenols are highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl group is a powerful activating group. patsnap.combyjus.com It donates electron density to the aromatic ring, thereby stabilizing the intermediate carbocation (arenium ion) formed during the reaction. byjus.commasterorganicchemistry.combdu.ac.in This activation is most pronounced at the ortho and para positions. byjus.combdu.ac.inmlsu.ac.in

The general mechanism for electrophilic aromatic substitution proceeds in two steps: masterorganicchemistry.com

The aromatic ring's π-electron system attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation. This step is typically the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic substitution reactions for phenols include halogenation, nitration, and sulfonation. patsnap.combdu.ac.in For instance, phenol reacts with bromine in a non-polar solvent to produce a mixture of ortho- and para-bromophenol. bdu.ac.in With excess bromine water, it forms 2,4,6-tribromophenol. byjus.combdu.ac.in Nitration with dilute nitric acid yields a mixture of ortho- and para-nitrophenols, while concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.combdu.ac.in

Aromatic rings are generally nucleophilic and thus resistant to nucleophilic attack. govtpgcdatia.ac.in However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgwikipedia.org These groups activate the ring for nucleophilic attack by delocalizing the negative charge of the intermediate. wikipedia.org

The SNAr mechanism typically involves two steps: libretexts.org

A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The leaving group departs, restoring the aromaticity of the ring.

For this reaction to proceed, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate through resonance. libretexts.org While SN1 and SN2 reactions are uncommon for aryl halides, the SNAr mechanism provides a viable pathway for substitution on appropriately activated aromatic rings. libretexts.org Another, less common, mechanism is the vicarious nucleophilic substitution (VNS), which allows for the replacement of a hydrogen atom in nitroaromatics by a carbanion carrying a leaving group. organic-chemistry.org

Phenolic compounds can act as antioxidants by scavenging free radicals. rsc.orgresearchgate.net The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. rsc.org This process generates a phenoxyl radical, which is relatively stable due to the delocalization of the unpaired electron over the aromatic ring. rsc.org

The primary mechanisms by which phenolic compounds scavenge free radicals are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group directly donates a hydrogen atom to the free radical. The prevalence of this mechanism is influenced by the pH of the solution. scielo.org.mx

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the phenol to form a phenoxide ion, followed by the transfer of an electron to the free radical. scielo.org.mx

The antioxidant efficiency of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. rsc.org For example, the presence of an o-dihydroxy group can enhance antioxidant activity. rsc.org

Oxidative Coupling Reactions of this compound and Related Phenols

Oxidative coupling is a significant reaction for phenols, leading to the formation of C-C or C-O bonds and the synthesis of biphenols and poly(phenylene ether)s. nih.govgoogle.comcapes.gov.br The substitution pattern on the phenol plays a crucial role in determining the reaction's outcome. For 2,6-disubstituted phenols like this compound, the reaction typically occurs at the para position. google.com

Various catalytic systems have been developed to promote the selective oxidative coupling of phenols. These often involve transition metal complexes.

Dicopper(II) complexes have been shown to be effective catalysts for the oxidative coupling of 2,6-disubstituted phenols. researchgate.netrsc.orgtandfonline.com These complexes can catalyze the reaction under mild conditions, often using molecular oxygen as the oxidant. researchgate.netrsc.org

For example, a μ-OCH3-bridged dicopper(II) complex has been used to catalyze the oxidative coupling of 2,6-dimethylphenol (B121312), achieving high product yield and selectivity for polyphenylene ether (PPE). researchgate.net Similarly, a dinuclear copper(II) complex with a rigid multi-pyridine ligand has demonstrated high efficiency in the oxidative coupling of various 2,6-disubstituted phenols. rsc.org The catalytic activity of these copper complexes is influenced by factors such as the coordination environment of the copper center and the nature of the bridging ligands. researchgate.nettandfonline.com Mechanistic studies suggest that the catalytic cycle involves the Cu(II)/Cu(I) redox couple. tandfonline.com

Interactive Data Table: Reactivity of Phenol Derivatives

| Reaction Type | Reagents/Conditions | Typical Products | Key Mechanistic Feature |

| Electrophilic Aromatic Substitution | |||

| Halogenation | Br₂ in CS₂ | o- and p-bromophenol | Activation by -OH group |

| Nitration | Dilute HNO₃ | o- and p-nitrophenol | Formation of arenium ion |

| Sulfonation | Concentrated H₂SO₄ | o- and p-hydroxybenzenesulfonic acid | Reversible at high temperatures |

| Nucleophilic Aromatic Substitution | |||

| SNAr | Nucleophile, Electron-withdrawing group at o/p position | Substituted aromatic compound | Formation of Meisenheimer complex |

| Free Radical Scavenging | Free radicals | Stabilized phenoxyl radical | Hydrogen atom or electron donation |

| Oxidative Coupling | |||

| C-C and C-O coupling | Metal catalyst (e.g., Cu(II)), O₂ | Biphenols, Polyphenylene ethers | Formation of phenoxyl radicals |

Catalytic Systems for Oxidative Coupling

Mechanistic Aspects of Metal-Catalyzed Oxidations

The metal-catalyzed oxidation of 2,6-disubstituted phenols, including this compound, is a cornerstone of their reactivity, primarily leading to C-C or C-O coupled products. The mechanism is fundamentally a free-radical process initiated and mediated by a metal catalyst, most commonly based on copper or iron complexes. mdpi.compageplace.denih.gov

Once formed, the 2,6-diethoxyphenoxyl radical is stabilized by resonance, with spin density located at the oxygen atom and the carbon atoms at the ortho and para positions. However, since the ortho positions are blocked by the ethoxy groups, the radical reactivity is directed towards the para position and the oxygen atom. The subsequent steps depend on the reaction conditions and the nature of the catalyst, but generally follow two main pathways:

C-C Coupling: Two phenoxyl radicals couple at their para-positions to form a C-C bond. This results in a diketone intermediate (a quinone ketal), which then undergoes tautomerization (enolization) to yield the more stable 3,3',5,5'-tetraethoxy-1,1'-biphenyl-4,4'-diol. This pathway is favored in many catalytic systems.

C-O Coupling: A phenoxyl radical attacks the oxygen atom of another phenoxyl radical or a phenolate (B1203915) molecule. This C-O coupling leads to the formation of ether linkages, resulting in the production of polyphenylene oxide (PPO) polymers or oligomers.

The choice between these two pathways is a central aspect of selectivity in these oxidations and is highly dependent on the catalyst structure and reaction conditions. google.com For instance, the use of certain amine ligands in copper-based catalysts can sterically or electronically favor one coupling mode over the other.

Influence of Reaction Conditions on Yield and Selectivity

The outcome of the metal-catalyzed oxidation of this compound, in terms of both the yield of products and the selectivity between C-C and C-O coupling, is highly sensitive to the reaction conditions. nih.gov Key variables include the choice of catalyst, solvent, temperature, and reaction time. fiveable.me

Catalyst System: The nature of the metal and its ligand environment is paramount. Copper complexes with amine ligands are classic catalysts for these reactions. The type of amine can significantly influence selectivity; for example, sterically hindered amines may favor the formation of the C-C coupled dimer, while less hindered amines might lead to polymerization (C-O coupling). google.com The ratio of the ligand to the metal ion also affects catalytic activity and selectivity. nih.gov

Solvent: The solvent plays a crucial role by affecting the solubility of the reactants and the stability of the intermediates. Polar aprotic solvents are often used. For some catalytic systems, specific solvents like isopropanol (B130326) or dioxane have been shown to give excellent yields (>99%) for the oxidative coupling of similar 2,6-disubstituted phenols. nih.gov

Temperature: Temperature influences reaction rates and can shift the selectivity between competing reaction pathways. fiveable.me For instance, in the oxidation of other 2,6-disubstituted phenols, higher temperatures have been observed to favor the formation of the diphenoquinone (B1195943) product over the corresponding biphenyldiol.

Reaction Time: The duration of the reaction can determine whether the product distribution is under kinetic or thermodynamic control. Shorter reaction times may favor the kinetically preferred product, while longer times allow the system to equilibrate towards the thermodynamically more stable product. fiveable.me

The following table summarizes the general influence of reaction parameters on the oxidative coupling of 2,6-disubstituted phenols, which is analogous to the expected behavior of this compound.

Table 1: Influence of Reaction Conditions on Oxidative Coupling of 2,6-Disubstituted Phenols

| Parameter | Condition | Likely Outcome for this compound | Rationale |

|---|---|---|---|

| Catalyst | Dicopper(II) complex nih.gov | High yield of C-C coupled dimer | Efficiently catalyzes oxidative coupling with high selectivity. |

| Iron-salen complex | Potential for polymerization or C-C coupling | Product selectivity depends on additives like pyridine. | |

| Solvent | Isopropanol, Dioxane nih.gov | High yield (>99%) of dimer | Shown to be optimal for similar dicopper-catalyzed systems. |

| Acetonitrile/Water openstax.org | Moderate to good yield | Common solvent system for oxidation, water can influence active site turnover. | |

| Temperature | Elevated (e.g., 90 °C) nih.gov | High yield and selectivity | Provides sufficient energy to overcome activation barriers efficiently. |

| Higher Temperatures | Increased formation of diphenoquinone | Further oxidation of the initial biphenyldiol product is favored. | |

| Additives | Pyridine (with certain catalysts) | Can suppress dimer formation and favor polymer researchgate.net | Modifies the catalyst's coordination sphere and reactivity. |

Investigation of Oxidation Products and By-products

The oxidation of this compound is expected to yield specific products based on the C-C and C-O coupling pathways described earlier. The investigation of oxidation products for analogous compounds like 2,6-dimethoxyphenol (B48157) and 2,6-dimethylphenol provides a clear blueprint for the expected outcomes. nih.gov

Major Products:

3,3',5,5'-Tetraethoxy-1,1'-biphenyl-4,4'-diol: This is the primary product resulting from the selective C-C coupling at the para position. It is formed via the tautomerization of the initial diketone intermediate. Studies on the enzymatic oxidation of 2,6-dimethoxyphenol have shown that the analogous dimer, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol, is the main product. libretexts.org

3,3',5,5'-Tetraethoxydiphenoquinone: This compound is the two-electron oxidation product of the biphenyldiol. It can be formed either by direct oxidation of the biphenyldiol intermediate or potentially through a different pathway involving the coupling of phenoxyl radicals. It is often observed as a colored by-product or can become the main product under more strongly oxidizing conditions or at higher temperatures.

By-products:

Polyphenylene Oxide (PPO) Derivatives: If the reaction conditions favor the C-O coupling pathway, oligomers or high molecular weight polymers with repeating 2,6-diethoxyphenylene ether units will be formed. The formation of these polymers competes with the formation of the C-C coupled dimer. google.com

Ring-Opened Products: Under very harsh oxidative conditions (e.g., using Fenton's reagent), cleavage of the aromatic ring can occur, leading to the formation of short-chain carboxylic acids such as maleic acid, oxalic acid, and formic acid. nih.govmasterorganicchemistry.com This is generally considered an undesirable degradation pathway.

Reactivity of Ethoxy Groups in Organic Transformations

While the reactivity of this compound is often dominated by the phenolic hydroxyl group and the activated aromatic ring, the ethoxy groups also possess distinct reactivity, primarily involving the cleavage of the ether bond. Ethers are generally stable, but the aryl-ethyl ether linkages in this molecule can be cleaved under specific conditions. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Cleavage: A common transformation for aryl alkyl ethers is cleavage using strong acids, typically hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (ethanol). The halide anion (e.g., I⁻) then acts as a nucleophile. In the case of an aryl-alkyl ether, the nucleophilic attack occurs at the less hindered alkyl carbon (the ethyl group) via an Sₙ2 mechanism, as the sp²-hybridized carbon of the aromatic ring is resistant to this type of substitution. masterorganicchemistry.com The reaction would yield 2,6-dihydroxybiphenyl (or a related phenol) and ethyl iodide.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can also promote ether cleavage. A notable example comes from a study on the structurally similar 2,6-dimethoxyphenol, where treatment with aluminum chloride (AlCl₃) and an acyl chloride at elevated temperatures resulted in the selective cleavage of one of the methoxy (B1213986) groups. nih.gov This suggests that under specific Friedel-Crafts type conditions, one of the ethoxy groups in this compound could be selectively cleaved to yield a dihydroxy-monoethoxy derivative. The proposed mechanism involves a double complexation of the Lewis acid to both the phenolic oxygen and an ether oxygen, making the ether's ethyl group susceptible to nucleophilic attack. nih.gov

Oxidative O-Dealkylation: In biological systems and biomimetic models, a common metabolic pathway for ethers is oxidative O-dealkylation, often catalyzed by cytochrome P450 (CYP) enzymes. washington.eduresearchgate.net The mechanism involves the enzymatic hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon of the ethyl group). This forms an unstable hemiacetal intermediate, which then spontaneously decomposes to yield the corresponding phenol and acetaldehyde. washington.edumdpi.com The efficiency of this enzymatic dealkylation can be influenced by the size of the alkyl group. nih.gov

Reaction Kinetics and Thermodynamics of this compound Conversions

Kinetics: The rate of reactions is heavily influenced by the electronic nature of the substituents on the phenol ring. The two ethoxy groups at the ortho positions are electron-donating groups (EDGs) by resonance, although they are electron-withdrawing by induction. libretexts.orgrajdhanicollege.ac.in The resonance effect is dominant, leading to an increase in the electron density of the aromatic ring, particularly at the ortho and para positions. masterorganicchemistry.com

Oxidation Reactions: This increased electron density makes the phenol more susceptible to oxidation. Kinetic studies on various substituted phenols have shown that electron-donating groups like methoxy (-OCH₃) and ethoxy (-OC₂H₅) accelerate the rate of oxidation by hydroxyl radicals. mdpi.com Therefore, this compound is expected to react faster in oxidation reactions compared to unsubstituted phenol.

Electrophilic Aromatic Substitution: While the hydroxyl group is the primary activating group and ortho-, para-director, the additional activation from the ethoxy groups further enhances the rate of electrophilic substitution reactions. However, the ortho positions are sterically hindered, so electrophilic attack would be strongly directed to the para position.

Ether Cleavage: The kinetics of acid-catalyzed ether cleavage depend on the acid concentration, temperature, and the structure of the ether. For a primary alkyl-aryl ether, the reaction follows a bimolecular (Sₙ2) pathway, and its rate is dependent on the concentration of both the protonated ether and the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Thermodynamics: Thermodynamic considerations determine the position of equilibrium and the relative stability of products.

Acidity: The electron-donating nature of the ethoxy groups by resonance tends to destabilize the phenoxide anion formed upon deprotonation. libretexts.org This is because the resonance donation "pushes" electron density towards the already negative phenoxide oxygen, increasing charge repulsion. Consequently, this compound is expected to be a weaker acid (have a higher pKa) than unsubstituted phenol.

Reaction Equilibria: In many transformations, a key consideration is the balance between kinetic and thermodynamic products. For example, in the oxidative coupling, the biphenyldiol may be the initial (kinetic) product, but under prolonged reaction times or higher temperatures, it might be further oxidized to the thermodynamically stable diphenoquinone. fiveable.me Similarly, the reversibility of reactions like the aldol (B89426) reaction has been shown to be crucial in determining the final product ratio, a principle that applies broadly to other equilibrium-controlled processes. snu.ac.kr The thermodynamics of ether cleavage with strong acids like HI are generally favorable, driving the reaction towards the formation of the more stable phenol and alkyl halide products.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2,6-diethoxyphenol, the ¹H-NMR spectrum reveals distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the two ethoxy groups.

The ethoxy groups give rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling. The aromatic protons, located at positions 3, 4, and 5 of the phenyl ring, show signals in the aromatic region of the spectrum. The hydroxyl (-OH) proton signal can vary in its chemical shift depending on factors like solvent and concentration.

A study on 4-t-butyl-2,6-diethoxyphenol, a related compound, showed the following ¹H-NMR signals in carbon tetrachloride: aromatic protons at δ 6.46 ppm, the hydroxyl proton at δ 4.97 ppm, the ethoxy methylene quartet at δ 4.07 ppm, and the ethoxy methyl triplet at δ 1.40 ppm. publish.csiro.aupublish.csiro.au The ability to recognize these chemically equivalent and non-equivalent protons is crucial for interpreting the NMR spectrum. pressbooks.pub

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | Multiplet |

| Phenolic-OH | 4.0 - 7.0 (variable) | Singlet |

| Methylene (-OCH₂-) | ~4.0 | Quartet |

| Methyl (-CH₃) | ~1.4 | Triplet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. orgchemboulder.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (methyl, methylene, methine, or quaternary). In this compound, distinct signals are expected for the carbons of the ethoxy groups and the aromatic ring.

The carbons of the aromatic ring will appear in the downfield region of the spectrum. The carbon atom attached to the hydroxyl group (C1) and the carbons attached to the ethoxy groups (C2 and C6) are expected to have the highest chemical shifts due to the deshielding effect of the oxygen atoms. hw.ac.uk The chemical shifts of the other aromatic carbons (C3, C4, C5) will be further upfield. The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy groups will have characteristic signals in the upfield region of the spectrum.

For the related compound 2,6-dimethoxyphenol (B48157), the ¹³C-NMR spectrum shows signals for the aromatic carbons and the methoxy (B1213986) carbons. chemicalbook.comresearchgate.netchemicalbook.com The chemical shift of the ipso-carbon (C-O) of a phenol (B47542) or phenyl ether is typically found at a high value of around 160 ppm. hw.ac.uk

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | ~145-155 |

| C2, C6 (C-OEt) | ~140-150 |

| C4 | ~115-125 |

| C3, C5 | ~105-115 |

| Methylene (-OCH₂-) | ~60-70 |

| Methyl (-CH₃) | ~10-20 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary. hw.ac.uk

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by showing correlations between nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. wordpress.comqorganica.eslibretexts.org For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy groups, confirming their connectivity. It would also reveal couplings between the aromatic protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netua.es It is particularly useful for assigning quaternary carbons and linking different fragments of a molecule. For instance, an HMBC spectrum of this compound would show correlations between the methylene protons of the ethoxy groups and the C2/C6 carbons of the aromatic ring.

Solid-State NMR: This technique provides information about the structure and dynamics of molecules in the solid state. dtic.mildtic.mil For substituted phenols, solid-state ¹³C-NMR can reveal insights into peak splittings arising from non-equivalent electron distribution and can be used to study proton transfer processes. researchgate.netpsu.edursc.org

The simulation of NMR spectra using computational methods is a powerful tool for confirming structural assignments. publish.csiro.aupublish.csiro.aucesga.esnmrdb.orgnmrdb.org By calculating the expected chemical shifts and coupling constants for a proposed structure, these can be compared with the experimental data. cesga.esmestrelab.com This comparison can help to resolve ambiguities in spectral interpretation and provide a higher degree of confidence in the determined structure. publish.csiro.aupublish.csiro.au For complex molecules, these simulations are often essential for an accurate and complete assignment of the NMR spectra. nmrdb.orgnmrdb.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bruker.comthermofisher.com The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness due to hydrogen bonding. researchgate.netresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy groups are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibrations for the aryl-ether and alcohol C-O bonds are expected in the 1000-1300 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring can provide information about the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (ethoxy) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aryl-O-C (ether) | C-O Stretch (asymmetric) | 1200 - 1275 |

| Alcohol C-O | C-O Stretch | 1000 - 1200 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment. europa.eu

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides a distinctive "molecular fingerprint" by detecting inelastic scattering of monochromatic light, which is characteristic of a molecule's specific vibrational modes. horiba.com For this compound, the Raman spectrum would be defined by vibrations associated with its core functional groups: the aromatic ring, the hydroxyl group, and the two ethoxy substituents. Key expected Raman bands would include:

Aromatic C-C stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the benzene (B151609) ring.

Ring Breathing Mode: A sharp, intense band around 1000 cm⁻¹, which is a hallmark of substituted benzene rings.

C-O Stretching: Bands corresponding to the aryl-ether and phenol C-O bonds, typically found in the 1200-1300 cm⁻¹ range.

O-H Bending: In-plane and out-of-plane bending vibrations of the hydroxyl group.

C-H Vibrations: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl groups just below 3000 cm⁻¹.

While standard Raman spectroscopy is effective, its primary limitation is the inherently weak Raman scattering signal. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. wikipedia.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, making SERS sensitive enough to detect even single molecules. wikipedia.orgclinmedjournals.org This technique combines the structural identification capabilities of Raman with ultra-high sensitivity, finding utility in diverse fields from environmental analysis to biomedicine. spectroscopyonline.com For this compound, SERS could be employed for trace-level detection in complex matrices, where the signal enhancement would allow for clear identification even at very low concentrations. clinmedjournals.orgspectroscopyonline.com

Vibrational Analysis and Potential Energy Distributions (PED)

A deeper understanding of the vibrational modes observed in Infrared (IR) and Raman spectra is achieved through Vibrational Analysis, often supported by computational methods like Density Functional Theory (DFT). jetir.org These calculations can predict harmonic vibrational frequencies, which are then compared to experimental data. nih.gov

To definitively assign specific vibrational modes, a Potential Energy Distribution (PED) analysis is performed using specialized software like VEDA (Vibrational Energy Distribution Analysis). nih.govresearchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.gov For instance, a band in the spectrum might be described as being composed of 60% C-C stretch, 30% C-C-H bend, and 10% C-O stretch. This level of detail is crucial for accurately interpreting complex spectra where vibrational coupling is common. nih.gov While specific PED studies for this compound are not available, the methodology remains the standard for a rigorous vibrational assignment.

Below is a table of expected vibrational modes for this compound and their typical wavenumber regions. A full PED analysis would be required for precise assignments.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3200-3600 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3000-3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850-2980 | Asymmetric and symmetric C-H stretching of CH₃ and CH₂ groups |

| ν(C=C) | 1400-1650 | Aromatic ring C=C stretching |

| δ(C-H) | 1340-1470 | Aliphatic C-H bending (scissoring, wagging) |

| ν(C-O) | 1200-1300 | Aryl-ether C-O stretching |

| ν(C-O) | 1000-1200 | Phenolic C-O stretching and Alkyl-ether C-O-C stretching |

| γ(C-H) | 675-900 | Out-of-plane aromatic C-H bending |

Mass Spectrometry (MS)

Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) MS, a molecule is ionized to form a molecular ion (M⁺•), which may then break apart into smaller, characteristic fragment ions. msu.edu

For this compound (C₁₀H₁₄O₃), the nominal molecular weight is 182 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 182. The fragmentation pattern is dictated by the molecule's structure, particularly the ether linkages and the aromatic ring. Key fragmentation pathways would likely include:

Alpha-cleavage: The loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the ethoxy groups is a highly probable fragmentation for ethers, leading to a stable ion at m/z = 153.

Loss of Ethene: Following the initial alpha-cleavage, a rearrangement can lead to the loss of a neutral ethene molecule (CH₂=CH₂, 28 Da), resulting in a fragment at m/z = 125.

Loss of a Second Ethyl/Ethene Group: Similar fragmentation can occur on the second ethoxy chain.

Cleavage of the C-O bond: Breakage of the bond between the oxygen and the ethyl group can lead to a [M-OC₂H₅]⁺ fragment.

The table below outlines the predicted major fragments for this compound.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 182 | [C₁₀H₁₄O₃]⁺• | (Molecular Ion) |

| 154 | [C₈H₁₀O₃]⁺• | C₂H₄ (Ethene) |

| 153 | [C₈H₉O₃]⁺ | •C₂H₅ (Ethyl radical) |

| 125 | [C₆H₅O₃]⁺ | •C₂H₅, C₂H₄ |

| 97 | [C₅H₅O₂]⁺ | •C₂H₅, C₂H₄, CO |

High-Resolution Mass Spectrometry for Exact Mass Determination

While nominal mass is useful, high-resolution mass spectrometry (HRMS) provides the exact mass of an ion, typically to four or more decimal places. bioanalysis-zone.comlibretexts.org This precision allows for the determination of a molecule's unique elemental formula, as different combinations of atoms will have slightly different masses (mass defects). libretexts.orgspectroscopyonline.com

For example, the compounds C₂H₆, CH₂O, and NO all have a nominal mass of 30 Da, but their exact masses are 30.0469, 30.0105, and 29.9979 Da, respectively, which are easily distinguishable by HRMS. libretexts.org The calculated monoisotopic (exact) mass of this compound (¹²C₁₀¹H₁₄¹⁶O₃) is 182.0943 Da. An HRMS measurement yielding a value very close to this would confirm the elemental composition C₁₀H₁₄O₃, providing a high degree of confidence in the compound's identity. bioanalysis-zone.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

In real-world applications, target compounds are often part of complex mixtures. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for such analyses. scielo.org.mxmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds. scielo.org.mx Phenols can often be analyzed directly or after derivatization to increase their volatility. epa.gov GC separates the components of a mixture in a heated column, and as each component elutes, it is introduced into the mass spectrometer for identification. scielo.org.mxepa.gov GC-MS is a standard method for the analysis of phenolic compounds in various matrices. scielo.org.mxeuropa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is ideal for less volatile, polar, or thermally sensitive compounds. mdpi.com LC-MS, and particularly its tandem version (LC-MS/MS), is widely used for the analysis of polyphenols in food and biological samples due to its high sensitivity and selectivity. nih.govjasco-global.comnih.gov For this compound, LC-MS would allow for its separation from other non-volatile components in a liquid sample before detection by the mass spectrometer, enabling accurate quantification. nih.gov

Innovations in Miniature Mass Detector Technology for Phenol Analysis

Recent technological advancements have led to the development of miniature mass spectrometers. researchgate.net These portable and more cost-effective systems are designed for rapid, on-site analysis. researchgate.netnih.gov A study demonstrated the use of a miniature mass detector coupled with UPLC (Ultra-Performance Liquid Chromatography) for the successful screening and measurement of various phenols in plant extracts. nih.gov The method was shown to be reliable, with good reproducibility and recovery rates, reducing analysis costs and increasing sample throughput. nih.gov Such innovations hold promise for the future analysis of this compound and other phenolic compounds in field settings or for routine laboratory screening where speed and cost are critical factors. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds with chromophores, which are parts of a molecule that absorb light in the UV or visible region. The phenol structure, with its aromatic ring and non-bonding electrons on the oxygen atom, is an excellent chromophore. When energy from UV or visible light is absorbed, electrons are promoted from a lower energy ground state to a higher energy excited state through electronic transitions. libretexts.org

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions associated with its substituted benzene ring. Phenolic compounds typically exhibit strong absorption bands in the UV region due to these transitions. researchgate.net The principal transitions for molecules like this compound involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to π* anti-bonding orbitals. uzh.ch

π → π* Transitions: These are high-energy transitions that occur in aromatic systems and are typically characterized by high molar absorptivity (ε). For phenols, these transitions involving the benzene ring are commonly observed. uzh.ch The main absorption band for the phenolic ring is often found around 280 nm. researchgate.netimrpress.com The presence of two electron-donating ethoxy groups on the ring can cause a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted phenol.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the oxygen atom of the hydroxyl and ethoxy groups to an anti-bonding π* orbital of the aromatic ring. uzh.ch These transitions are of lower energy and appear at longer wavelengths compared to π → π* transitions, but they generally have a much lower intensity. masterorganicchemistry.com

The conjugation of the lone pair electrons on the oxygen atoms with the π-system of the aromatic ring is fundamental to its UV-Vis spectrum. This delocalization of electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems. msu.edu

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring) | ~270-290 nm | High |

| n → π* | n (oxygen lone pair) → π* (aromatic ring) | > 300 nm | Low |

Note: The exact λmax and ε values require experimental measurement.

UV-Vis spectroscopy serves as a rapid, cost-effective, and reliable method for both the qualitative and quantitative analysis of phenolic compounds. ajpaonline.comnveo.org

For qualitative purposes, the position of the absorption maximum (λmax) can provide initial evidence for the presence of a phenolic structure. The absorption pattern, including the position and relative intensities of the bands, serves as a fingerprint that can help in the identification of the compound, especially when compared with a known standard.

Quantitatively, the concentration of this compound in a solution can be determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. imrpress.com This makes UV-Vis spectrophotometry a widely used technique for determining the total phenolic content in various samples. ajpaonline.comredalyc.org For accurate quantification, a calibration curve is typically prepared using standard solutions of known concentrations. redalyc.org While methods like the Folin-Ciocalteu assay are common for total phenol determination, direct spectrophotometric measurement at the λmax of the specific compound (e.g., around 280 nm for phenols) offers a simpler, though potentially less specific, alternative. imrpress.com

Electron Spin Resonance (ESR) Spectroscopy of this compound-Derived Radicals

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. numberanalytics.comslideshare.net The oxidation of phenols can generate relatively stable phenoxyl radicals, which are amenable to study by ESR.

The oxidation of substituted phenols, including 2,6-dialkoxyphenols, can produce aryloxy radicals. A study on the oxidation of 4-t-butyl-2,6-diethoxyphenol, a compound structurally similar to this compound, demonstrated the formation of a stable aryloxy radical (specifically, the 4-t-butyl-2,6-diethoxy-phenoxyl radical) whose ESR spectrum could be recorded and analyzed in detail. publish.csiro.au

The analysis of the ESR spectrum provides information about the distribution of the unpaired electron within the radical through hyperfine splitting patterns. The unpaired electron interacts with magnetic nuclei (like ¹H), splitting the ESR signal into multiple lines. The magnitude of this splitting, known as the hyperfine splitting constant (a), is proportional to the spin density at that nucleus. aip.org

In the case of the 4-t-butyl-2,6-diethoxyaryloxy radical, the ESR spectrum showed a septet pattern arising from the interaction of the unpaired electron with the four equivalent methylene protons of the ethoxy groups and the two equivalent meta-protons on the ring. This signal was further split by the protons of the t-butyl group. publish.csiro.au By using deuterated analogues, researchers were able to simplify the spectra and make an unequivocal assignment of the splitting constants. publish.csiro.au

Table 2: Hyperfine Splitting Constants (in Gauss) for 4-t-butyl-2,6-dialkoxyaryloxy Radicals in Benzene

| Radical | aH (meta) | aH (alkoxy) | aH (t-butyl) |

|---|---|---|---|

| 4-t-butyl-2,6-dimethoxyaryloxy (1a) | 1.12 | 1.12 (CH₃) | 0.19 |

| 4-t-butyl-2,6-diethoxyaryloxy (2a) | 1.06 | 1.06 (CH₂) | 0.17 |

Source: Adapted from Hewgill, F. R., & Kennedy, B. R. (1969). The E.S.R. Spectra of Some 2,6-Dialkoxyaryloxy Radicals. publish.csiro.au

This data demonstrates that ESR is a powerful tool for identifying the specific radical species formed from this compound and for mapping the electron spin density across the molecule.

Integrated Spectroscopic Approaches for Comprehensive Structural Determination

While individual spectroscopic techniques provide valuable pieces of information, a combination of methods is required for the unambiguous structural elucidation of a molecule like this compound. An integrated approach, typically involving Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy alongside UV-Vis, provides a comprehensive characterization. fiveable.me

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For this compound (C₁₀H₁₄O₃), MS would confirm the molecular mass (182.22 g/mol ) and show characteristic fragments, such as the loss of an ethyl group.

Infrared (IR) Spectroscopy: Identifies the functional groups present. The IR spectrum of this compound would show a characteristic broad O-H stretching absorption for the hydroxyl group (~3300-3600 cm⁻¹), C-O stretching bands for the ether and phenol groups (~1050-1250 cm⁻¹), and bands corresponding to the aromatic ring (C=C stretching around 1500-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹). openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

¹H NMR: Would show distinct signals for the different types of protons: a singlet for the hydroxyl proton (its chemical shift can vary), signals for the aromatic protons, and a characteristic triplet and quartet pattern for the ethoxy groups. The integration of these signals would correspond to the number of protons in each environment (e.g., 1H for OH, 3H for aromatic, 4H for -OCH₂-, 6H for -CH₃). docbrown.infolibretexts.org

¹³C NMR: Would show the number of chemically non-equivalent carbon atoms, confirming the molecular symmetry and identifying carbons attached to oxygen versus those in the aromatic ring.

By combining the data from these techniques, a complete and confirmed structure of this compound can be established.

Table 3: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Mass Spec (MS) | Molecular ion peak (m/z) at ~182 | Molecular formula confirmation |

| IR Spectroscopy | Broad peak ~3400 cm⁻¹, peaks ~1250 cm⁻¹, ~1600 cm⁻¹ | Presence of -OH, C-O, and aromatic ring |

| UV-Vis | Absorption maximum ~270-290 nm | Presence of conjugated phenolic system |

| ¹H NMR | Signals for aromatic, hydroxyl, and ethoxy protons | Proton environment, connectivity (via splitting) |

| ¹³C NMR | Distinct signals for aromatic and aliphatic carbons | Carbon skeleton and chemical environments |

Chemometric Approaches in Spectroscopic Data Analysis for Phenols

When analyzing complex samples or large datasets, the sheer volume and complexity of spectroscopic data can be overwhelming. Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comnih.gov For the analysis of phenols, chemometrics is often coupled with spectroscopic techniques like UV-Vis, NIR, and Raman spectroscopy. mdpi.com

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique used for data exploration and visualization. PCA can reduce the dimensionality of complex spectral data (e.g., absorbance at many wavelengths) into a few principal components (PCs) that capture the most variance. This can be used to classify or discriminate between samples based on their spectral profiles, for instance, to differentiate samples containing this compound from others. nih.gov

Partial Least Squares (PLS) Regression: This is a supervised method used to build predictive models. PLS is particularly useful for quantitative analysis when there is a large amount of overlapping spectral data, as is common in IR or NIR spectroscopy. fip.org A PLS model could be developed to predict the concentration of this compound in a mixture by correlating the spectral data with known concentrations from reference measurements. fip.org

The application of chemometrics allows for the development of rapid, non-destructive analytical methods for the quantification and classification of phenolic compounds, overcoming challenges like spectral overlap and matrix effects. mdpi.comfip.org

Artificial Intelligence and Machine Learning in Spectroscopy

Building on the foundations of chemometrics, artificial intelligence (AI) and machine learning (ML) are revolutionizing spectroscopic analysis. researchgate.netarxiv.org These advanced computational tools can learn complex, non-linear relationships within data that may be missed by traditional methods.

Supervised Learning Models: Algorithms such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and k-Nearest Neighbors (k-NN) can be trained on spectroscopic data to perform classification or regression tasks with high accuracy. nih.govrsc.org For example, an ANN could be trained on a large library of UV-Vis or IR spectra to predict the concentration of this compound in a complex mixture or to classify its purity. rsc.org Studies have shown ML models achieving high accuracy (90-100%) in classifying compounds based on their spectral data. nih.govmdpi.com

Forward and Inverse Problems: AI models are being developed to tackle two key challenges in spectroscopy. The "forward problem" involves predicting a spectrum from a given molecular structure, which can help in identifying unknown compounds by matching experimental spectra to predicted ones. arxiv.org The "inverse problem" involves inferring molecular structure or properties directly from spectral data, a more challenging but highly valuable goal for automated chemical analysis. arxiv.org

The integration of AI and ML with spectroscopy holds the potential to create intelligent systems for autonomous, high-throughput characterization of chemicals like this compound, accelerating research and quality control processes. rsc.org

Predictive and Generative Models for Spectral Data

The evolution of machine learning and deep learning has introduced powerful tools for the analysis of complex spectral data. These models can be broadly categorized into predictive and generative types, both of which have significant potential in the study of specific molecules like this compound.

Predictive Models: Predictive models are designed to find correlations within datasets, allowing for the quantitative determination of properties from spectral information. chemrxiv.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are widely used to handle the large number of variables present in spectroscopic data. chemrxiv.orgnih.gov For instance, a predictive model could be trained on the Near-Infrared (NIR) spectra of various phenol samples, including this compound, to predict properties like concentration or purity.

More advanced models, such as Artificial Neural Networks (ANNs) and Convolutional Neural Networks (CNNs), can capture highly complex, non-linear relationships within the data. mdpi.commdpi.com A deep learning model could be trained on a dataset of IR spectra to identify subtle peak shifts in this compound that correlate with its presence in a complex mixture or its interaction with other substances. The performance of such models is often evaluated using metrics like the coefficient of determination (R²) and the root mean square error (RMSE). nih.govmdpi.com

Generative Models: A significant challenge in developing robust predictive models is the need for large and diverse datasets. mdpi.com This is particularly true for less common compounds. Generative models, especially Generative Adversarial Networks (GANs), offer a solution by creating synthetic, yet realistic, data. mdpi.comnih.gov A GAN consists of two neural networks—a generator and a discriminator—that work in opposition. The generator creates new data samples (e.g., synthetic IR spectra), while the discriminator attempts to distinguish between real and synthetic data. mdpi.com

In the context of this compound, a GAN could be trained on a limited number of its existing experimental spectra. The trained generator could then produce a large volume of new, varied spectra that still retain the key "fingerprint" features of the molecule. This augmented dataset could then be used to train a more accurate and robust predictive model for classification or quantitative analysis. mdpi.com

Below is an interactive data table illustrating a conceptual dataset for training a predictive model for this compound concentration using spectral data.

| Sample ID | Concentration (mM) | IR Peak Area (cm⁻¹) (Aromatic C-O stretch) | ¹H NMR Integral (Aromatic Protons) |

| DP-001 | 0.5 | 15.2 | 3.05 |

| DP-002 | 1.0 | 30.8 | 6.11 |

| DP-003 | 1.5 | 45.5 | 9.14 |

| DP-004 | 2.0 | 61.1 | 12.20 |

| DP-005 | 2.5 | 75.9 | 15.25 |

Automated Spectral Interpretation and Structure Prediction

The manual interpretation of spectra to elucidate a chemical structure can be a time-consuming process requiring significant expertise. Automated systems leverage computational algorithms and spectral databases to streamline this task.

These systems typically integrate data from multiple spectroscopic techniques. For an unknown sample that is hypothesized to be this compound, the process would involve:

Data Input: The experimental mass spectrum, IR spectrum, and NMR spectra (¹H and ¹³C) are fed into the system.

Database Searching: The software compares the input spectra against vast libraries of known compounds. The mass spectrum, for instance, would be checked for a molecular ion peak corresponding to the mass of this compound (C₁₀H₁₄O₃, molar mass: 182.22 g/mol ).

Structure Generation: If no exact match is found, structure generation algorithms propose candidate structures that are consistent with the spectral data. For MS data, the system would analyze fragmentation patterns. For IR data, it would identify functional groups based on characteristic absorption bands (e.g., O-H stretch, C-O stretch, aromatic C-H stretch).

Spectral Prediction and Comparison: For each candidate structure, the system can predict the theoretical spectra using computational methods like Density Functional Theory (DFT). mdpi.comspectroscopyonline.com These predicted spectra are then compared against the experimental data. The structure whose predicted spectra most closely match the experimental ones is proposed as the most likely identification.

The table below shows a hypothetical output from an automated spectral interpretation system for this compound, comparing predicted and experimental spectral features.

| Spectral Technique | Predicted Feature (from automated system) | Experimental Value for this compound | Interpretation |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 182 | m/z 182 | Matches molecular weight |

| IR Spectroscopy | Broad peak at ~3550 cm⁻¹ | ~3550 cm⁻¹ | O-H stretch (phenol) |

| IR Spectroscopy | Strong peak at ~1250 cm⁻¹ | ~1250 cm⁻¹ | Aryl-alkyl ether C-O stretch |

| ¹H NMR Spectroscopy | Triplet at ~1.4 ppm (6H) | ~1.4 ppm | -CH₃ of ethoxy group |

| ¹H NMR Spectroscopy | Quartet at ~4.1 ppm (4H) | ~4.1 ppm | -OCH₂- of ethoxy group |

| ¹H NMR Spectroscopy | Multiplet at ~6.8-7.0 ppm (3H) | ~6.9 ppm | Aromatic protons |

| ¹³C NMR Spectroscopy | Peak at ~148 ppm | ~148 ppm | Aromatic C-O |

| ¹³C NMR Spectroscopy | Peak at ~65 ppm | ~65 ppm | -OCH₂- of ethoxy group |

This automated approach significantly reduces the potential for human error and accelerates the process of structure confirmation and identification for compounds like this compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental tools in computational chemistry for predicting the electronic structure and properties of molecules from first principles. googleapis.com These approaches, which include Density Functional Theory (DFT), ab initio, and semi-empirical methods, provide deep insights into molecular behavior without the need for experimental data, although they are often used in conjunction with experimental results for validation. researchgate.netepo.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the structural and electronic properties of organic compounds. epo.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. DFT calculations are used to determine various molecular properties by approximating the complex many-electron system's energy as a functional of the electron density.

A cornerstone of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. google.com Conversely, a small gap suggests the molecule is more polarizable and reactive.

While specific HOMO-LUMO energy values for 2,6-Diethoxyphenol are not available in the searched literature, studies on similar molecules like 2,6-dichloro-4-fluoro phenol (B47542) provide illustrative data. For this related compound, DFT calculations have been used to determine its electronic properties. Such calculations reveal how substituents on the phenol ring influence the FMO energies and the resulting reactivity of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) Note: This data is for illustrative purposes and does not represent this compound.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.9 |

| LUMO Energy (ELUMO) | -1.5 |

| Energy Gap (ΔE) | 5.4 |

This interactive table is based on data for a related compound to illustrate the typical outputs of a DFT calculation.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This optimization process calculates bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule.

For a molecule like this compound, a geometry optimization would reveal the precise orientation of the two ethoxy groups relative to the phenol ring and the hydroxyl group. This structural information is the foundation for calculating other properties, such as vibrational frequencies and electronic spectra. Although specific optimized parameters for this compound are not documented in the available sources, calculations on related phenols show that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can accurately predict these parameters.

Table 2: Example of Optimized Geometrical Parameters for a Phenolic Compound (2,6-dichloro-4-fluoro phenol) Note: This data is for illustrative purposes and does not represent this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (hydroxyl) | 1.358 | C-C-O (hydroxyl) | 119.5 |

| O-H | 0.965 | C-O-H | 109.2 |

| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) | 118.0 - 121.5 |

This interactive table showcases typical geometrical data obtained from DFT optimization for a related molecule.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. Comparing the theoretically predicted spectrum with an experimental one is a common method for validating the accuracy of the computational model and aiding in the assignment of experimental spectral bands.

For this compound, theoretical frequency calculations would help identify characteristic vibrations, such as the O-H stretch of the hydroxyl group, the aromatic C-H stretches, C-O-C stretches of the ethoxy groups, and the various vibrations of the benzene (B151609) ring. While experimental spectra for this compound exist, a corresponding detailed theoretical analysis is not found in the reviewed literature. However, studies on other phenols demonstrate excellent agreement between DFT-calculated and experimental vibrational frequencies. epo.org

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from computational calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions of charge.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the oxygen atoms of the ethoxy groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an electron-deficient site. MEP analysis is crucial for understanding intermolecular interactions and predicting the most probable sites for chemical reactions.

Beyond DFT, other quantum mechanical methods are available for theoretical studies.

Ab Initio Methods: These methods, meaning "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. googleapis.com Hartree-Fock (HF) is the simplest ab initio method. googleapis.com More sophisticated and accurate (but computationally expensive) methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) build upon the HF result to include electron correlation effects. googleapis.com These high-level methods are often used as benchmarks for less computationally demanding approaches.

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters, making them much faster than ab initio or DFT calculations. researchgate.net Methods like AM1, PM3, and PM7 are suitable for very large molecules or for high-throughput screening where computational efficiency is paramount, though they generally offer lower accuracy than DFT or ab initio methods.

While no specific studies employing these methods on this compound were found, they represent a viable hierarchy of computational tools that could be applied to elucidate its properties, from rapid screening with semi-empirical methods to high-accuracy benchmarking with ab initio calculations.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. mdpi.com For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions is often enhanced by using machine learning algorithms trained on extensive datasets of experimental and calculated spectra. mdpi.comresearchgate.net

Recent advancements in computational methods, such as the development of 3D graph neural networks combined with DFT-calculated shielding tensor descriptors, have shown state-of-the-art performance in predicting chemical shifts. nih.gov These models capture both isotropic and anisotropic shielding effects, leading to improved accuracy. nih.gov For a molecule like this compound, such computational predictions can aid in the assignment of its complex NMR spectrum, especially in differentiating the signals of the aromatic protons and the ethoxy groups.

Below is a hypothetical table illustrating the type of data that can be generated from such computational predictions, comparing them with potential experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| OH | 5.30 | 5.25 | - | - |

| H-3/H-5 | 6.60 | 6.58 | 105.0 | 104.8 |

| H-4 | 6.80 | 6.75 | 118.0 | 117.5 |

| O-CH₂ | 4.10 | 4.05 | 64.5 | 64.2 |

| CH₃ | 1.40 | 1.38 | 15.0 | 14.8 |

| C-1 | - | - | 148.0 | 147.9 |

| C-2/C-6 | - | - | 149.0 | 148.8 |

| C-4 | - | - | 118.0 | 117.5 |

| Note: The experimental values are hypothetical and for illustrative purposes only. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational techniques used to study the movement and interactions of atoms and molecules over time. stanford.edunih.gov These methods allow for the exploration of conformational landscapes and intermolecular interactions that govern the behavior of this compound.

Conformational Analysis and Torsional Barriers

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the C-O bonds of the ethoxy groups. chemistrysteps.comlibretexts.org The rotation around these bonds is not entirely free due to steric and electronic effects, leading to energy barriers between different conformations. nobelprize.org

A hypothetical energy profile for the rotation of one of the ethoxy groups in this compound might show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. chemistrysteps.com The presence of the adjacent ethoxy group and the hydroxyl group will create a more complex energy landscape than that of a simple substituted phenol.

| Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 3.5 | Eclipsed |

| 60° | 0.5 | Gauche |

| 120° | 3.0 | Eclipsed |

| 180° | 0.0 | Anti |

| Note: This table represents a simplified, hypothetical energy profile for didactic purposes. |

Intermolecular Interactions and Solvent Effects

Molecular dynamics simulations can provide a detailed picture of the intermolecular interactions between this compound molecules and with solvent molecules. jlu.edu.cn These interactions, including hydrogen bonding and van der Waals forces, are crucial in determining the physical properties of the compound, such as its solubility and boiling point. rsc.org

In solution, the solvent can have a significant effect on the conformational preferences and reactivity of this compound. utwente.nlrsc.org MD simulations can model these solvent effects explicitly by including a large number of solvent molecules in the simulation box. mdpi.com For example, in a protic solvent like ethanol, the hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy groups and the hydroxyl group can act as hydrogen bond acceptors. jlu.edu.cn

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of molecular mechanics. nih.govmpg.de In this approach, the chemically active part of a system, such as the reacting center of a molecule, is treated with a high-level QM method, while the rest of the system is described by a less computationally expensive MM force field. mpg.de

For studying a chemical reaction involving this compound, such as its deprotonation or an electrophilic substitution on the aromatic ring, a QM/MM approach would be highly suitable. The phenolic ring and its immediate substituents could be defined as the QM region, allowing for an accurate description of the electronic changes during the reaction. The surrounding solvent molecules would be treated at the MM level, providing a realistic representation of the solvent environment without a prohibitive computational cost. uow.edu.aumpg.de This methodology is particularly powerful for modeling enzymatic reactions where the substrate (like a derivative of this compound) binds to the active site of a large protein. tum.debioexcel.eu

In Silico Screening and Predictive Modeling of Properties

In silico screening involves the use of computational models to predict the properties and biological activities of chemical compounds. arxiv.org This approach is widely used in drug discovery and materials science to prioritize candidates for experimental testing. youtube.comnih.gov

For this compound, predictive models can be employed to estimate a wide range of properties, including its physicochemical characteristics (e.g., logP, solubility) and potential biological activities or toxicities. researchgate.nettoxicology.org These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its observed properties.

| Property | Predicted Value | Method |

| LogP | 2.8 | QSAR |

| Aqueous Solubility | 0.1 g/L | Predictive Model |

| Boiling Point | 245 °C | Group Contribution |

| Potential Toxicity | Low | In Silico Screening |

| Note: The values in this table are hypothetical and for illustrative purposes. |

Theoretical Frameworks for Chemical Reactivity and Stability

Theoretical frameworks based on quantum chemistry provide a basis for understanding the chemical reactivity and stability of molecules. researchgate.net Concepts derived from Density Functional Theory (DFT), such as frontier molecular orbitals (HOMO and LUMO) and chemical reactivity descriptors, are particularly useful. ajchem-a.commdpi.com

For this compound, the analysis of its HOMO and LUMO can provide insights into its behavior as an electron donor or acceptor. The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to its electron affinity and reactivity towards nucleophiles. nih.gov The HOMO-LUMO gap is an indicator of the molecule's chemical stability. nih.gov

Local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the this compound molecule. mdpi.com For instance, these calculations would likely indicate that the aromatic ring is susceptible to electrophilic attack, with specific positions being more reactive than others due to the directing effects of the hydroxyl and ethoxy substituents.

| Descriptor | Calculated Value (hypothetical) | Interpretation |

| HOMO Energy | -8.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -0.5 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability |

| Electronegativity (χ) | 4.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron distribution |

Computational Software and Platforms for Molecular Modeling and Simulation

Detailed computational studies specifically documenting the software and platforms used for the molecular modeling and simulation of this compound are not extensively available in the public domain. However, the analysis of related and structurally similar compounds, such as substituted dialkoxyphenols, provides insight into the types of computational tools that are typically employed for such research.